molecular formula C17H20N2O2 B14693921 2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol CAS No. 26449-49-0

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol

Cat. No.: B14693921
CAS No.: 26449-49-0
M. Wt: 284.35 g/mol
InChI Key: HLNQGABJMLYGGY-UHFFFAOYSA-N
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Description

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to an ethoxyphenol moiety through a methylene bridge. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 5-ethoxy-2-aminophenol. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors equipped with temperature control and stirring mechanisms. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

26449-49-0

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol

InChI

InChI=1S/C17H20N2O2/c1-4-21-15-9-10-16(17(20)11-15)18-12-13-5-7-14(8-6-13)19(2)3/h5-12,20H,4H2,1-3H3

InChI Key

HLNQGABJMLYGGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)O

Origin of Product

United States

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